3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole
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Overview
Description
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is a heterocyclic compound that features an oxazole ring fused with a cyclopentane ring and an azidomethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole typically involves multiple steps. One efficient method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. These intermediates are versatile building blocks for nucleophilic displacement reactions, where they are treated with sodium azide in an aqueous medium to yield azido oxazoles .
Industrial Production Methods
This method offers advantages such as short residence times and good overall yields, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted oxazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole and its derivatives involves interactions with various molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development, where the compound can be used to modify biomolecules and enhance their activity .
Comparison with Similar Compounds
Similar Compounds
2-(azidomethyl)oxazole: Similar in structure but lacks the fused cyclopentane ring.
3-(bromomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole: Similar but with a bromomethyl group instead of an azidomethyl group.
4H,5H,6H-cyclopenta[d][1,2]oxazole: The parent compound without any substituents.
Uniqueness
3-(azidomethyl)-4H,5H,6H-cyclopenta[d][1,2]oxazole is unique due to the presence of both the azidomethyl group and the fused cyclopentane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
2384021-72-9 |
---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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